molecular formula C20H19NO2 B2497485 N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide CAS No. 1396805-39-2

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide

Cat. No.: B2497485
CAS No.: 1396805-39-2
M. Wt: 305.377
InChI Key: PNDYUQDFAHTOGM-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring system substituted with a carboxamide group and a 3-hydroxy-3-phenylpropyl side chain. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets indicate that similar compounds may pose hazards, including skin irritation, serious eye damage, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide stands out due to its unique naphthalene ring system and the presence of both a hydroxyl and carboxamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-19(16-8-2-1-3-9-16)13-14-21-20(23)18-12-6-10-15-7-4-5-11-17(15)18/h1-12,19,22H,13-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDYUQDFAHTOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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